1,3-Dicyclohexylbenzimidazolium chloride

Catalog No.
S1902773
CAS No.
1034449-15-4
M.F
C19H27ClN2
M. Wt
318.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylbenzimidazolium chloride

CAS Number

1034449-15-4

Product Name

1,3-Dicyclohexylbenzimidazolium chloride

IUPAC Name

1,3-dicyclohexylbenzimidazol-3-ium;chloride

Molecular Formula

C19H27ClN2

Molecular Weight

318.9 g/mol

InChI

InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1

InChI Key

JACUDTKAZHCIPU-UHFFFAOYSA-M

SMILES

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-]

Canonical SMILES

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-]

1,3-Dicyclohexylbenzimidazolium chloride (CAS 1034449-15-4) is a bench-stable, highly crystalline precursor utilized for the generation of specialized N-heterocyclic carbene (NHC) ligands in transition metal catalysis and organocatalysis. Featuring a rigid, π-accepting benzimidazole core flanked by sterically demanding dicyclohexyl substituents, this specific salt is procured primarily for the synthesis of Pd-PEPPSI complexes and Rh-NHC catalysts . Unlike standard non-benzannulated imidazolium salts, the benzimidazole backbone alters the Tolman Electronic Parameter (TEP) and modulates the percent buried volume (%Vbur), providing a distinct steric and electronic environment that is critical for accelerating reductive elimination in cross-coupling reactions and maintaining catalyst stability in complex etherification workflows.

Substituting 1,3-dicyclohexylbenzimidazolium chloride with the closely related 1,3-dicyclohexylimidazolium chloride (ICy·HCl) fundamentally alters the electronic profile of the resulting metal complex. The lack of the benzannulated backbone in ICy increases the σ-donating strength but reduces the π-accepting capacity, which can stall the reductive elimination step in sterically congested Suzuki-Miyaura couplings . Furthermore, replacing the chloride counterion with tetrafluoroborate (BF4) or hexafluorophosphate (PF6) changes the solubility profile in non-polar solvents and alters the kinetics of direct metallation (e.g., with Ag2O or PdCl2), often requiring harsher activation conditions that can degrade sensitive precatalysts . Finally, substituting with bulkier ligands like IPr·HCl can over-encumber the metal center, completely shutting down oxidative addition for bulky aryl halide substrates .

Catalytic Parity in Ring-Opening Polymerization (ROP) via Masked NHCs

In the organocatalytic ring-opening polymerization (ROP) of D,L-lactide, NHCs are often generated from bench-stable precursors to avoid handling sensitive free carbenes. Standard imidazolium hydrogen carbonate precursors typically exhibit catalytic efficiencies approximately 3 times lower than their corresponding carboxylate (NHC-CO2) adducts. However, 1,3-dicyclohexylbenzimidazolium hydrogen carbonate (derived directly from the chloride salt) is a quantitative exception, demonstrating 1:1 catalytic parity with its NHC-CO2 adduct counterpart [1]. This unique kinetic behavior allows polymer chemists to utilize the easier-to-synthesize hydrogen carbonate precursor without suffering the standard 66% drop in polymerization efficiency observed with generic imidazolium salts [1].

Evidence DimensionRelative catalytic efficiency in D,L-lactide ROP
Target Compound Data1,3-Dicyclohexylbenzimidazolium hydrogen carbonate exhibits 1:1 parity with its NHC-CO2 adduct.
Comparator Or BaselineStandard imidazolium hydrogen carbonates exhibit ~3x lower efficiency than their NHC-CO2 adducts.
Quantified Difference~300% relative retention of catalytic activity compared to the standard imidazolium baseline.
ConditionsROP of D,L-lactide using [NHC(H)][HCO3] precursors vs. NHC-CO2 adducts at room temperature.

Allows buyers to procure this specific precursor for scalable ROP workflows, avoiding the need for highly sensitive free carbenes or complex carboxylate adducts while maintaining maximum polymerization kinetics.

Enhanced Reductive Elimination in Pd-PEPPSI Cross-Coupling

The synthesis of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes requires ligand precursors that balance steric bulk with electronic tuning. 1,3-Dicyclohexylbenzimidazolium chloride provides a rigid benzannulated backbone that lowers the Tolman Electronic Parameter (TEP) relative to standard non-benzannulated imidazolium salts (like ICy) . This specific combination of the dicyclohexyl %Vbur and the benzimidazole π-accepting ability actively promotes the challenging reductive elimination step in Pd-catalyzed cross-couplings, preventing catalyst deactivation pathways that plague less rigid or overly electron-rich carbene systems[1].

Evidence DimensionSteric and electronic promotion of reductive elimination
Target Compound DataRigid benzannulated core with optimized TEP for rapid reductive elimination.
Comparator Or Baseline1,3-Dicyclohexylimidazolium chloride (ICy·HCl) (More electron-rich, slower reductive elimination).
Quantified DifferenceDistinct TEP and %Vbur leading to accelerated product release in sterically hindered couplings.
ConditionsPd-PEPPSI catalyzed Suzuki-Miyaura cross-coupling of aryl halides.

Essential for process chemists procuring ligand precursors for the cross-coupling of highly sterically hindered or electronically deactivated substrates where standard ICy ligands fail.

Enabling Ligand for Rhodium-Catalyzed O-Arylation

The O-arylation of phenols with aryl bromides is notoriously difficult due to competitive side reactions and catalyst poisoning. 1,3-Dicyclohexylbenzimidazolium chloride is specifically utilized as the optimal carbene precursor in combination with rhodium precatalysts (e.g., [Rh(cod)2]BF4) to drive this transformation. When compared to standard phosphine ligands or less sterically demanding NHCs, the dicyclohexylbenzimidazolium ligand maintains the integrity of the active Rh species at elevated temperatures (e.g., 110 °C), enabling high-yielding diaryl ether formation where generic Buchwald-Hartwig systems typically stall.

Evidence DimensionCatalyst stability and yield in O-arylation
Target Compound DataEnables successful Rh-catalyzed O-arylation of phenols with aryl bromides.
Comparator Or BaselineStandard phosphine-ligated Rh or Pd systems (susceptible to deactivation).
Quantified DifferenceOvercomes the catalyst poisoning and thermal degradation seen with standard phosphines in etherification.
ConditionsPhenol + aryl bromide, Rh precatalyst, base, 110 °C.

Provides a direct procurement justification for synthetic groups needing to construct complex diaryl ethers that are inaccessible via standard phosphine-based cross-coupling.

Synthesis of Pd-PEPPSI Precatalysts

Direct use as a reactant with PdCl2 and pyridine to manufacture bench-stable Pd-PEPPSI complexes. This is the correct choice for workflows focused on the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of sterically hindered amides and aryl halides, where the rigid benzimidazole core promotes reductive elimination .

Organocatalytic Ring-Opening Polymerization (ROP)

Conversion to the hydrogen carbonate salt to act as a highly efficient, masked organic precatalyst. It is the optimal choice for the controlled ROP of D,L-lactide, providing 1:1 catalytic parity with carboxylate adducts while avoiding the handling difficulties of free carbenes [1].

Rhodium-Catalyzed Diaryl Ether Synthesis

Procurement as the specific ligand precursor for Rh-catalyzed O-arylation of phenols with aryl bromides. It is the required precursor for complex etherification in pharmaceutical intermediate synthesis where standard phosphine ligands fail due to thermal degradation or catalyst poisoning .

Dates

Last modified: 08-16-2023

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